2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₁BrOS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3-bromothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the bromophenyl group may facilitate interactions with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one
- 2-[(3-Chlorophenyl)sulfanyl]cyclopentan-1-one
- 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one
Uniqueness
2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the specific positioning of the bromophenyl group can affect the compound’s overall steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11BrOS |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H11BrOS/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,11H,2,5-6H2 |
InChI Key |
SBWSWEODCYAJMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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